molecular formula C16H17N3O B2701074 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine CAS No. 325740-00-9

1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine

Cat. No.: B2701074
CAS No.: 325740-00-9
M. Wt: 267.332
InChI Key: WSEGUZYVVVHEMF-UHFFFAOYSA-N
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Description

1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole core linked to a tolyloxy-ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine typically involves the reaction of benzimidazole derivatives with tolyloxy-ethyl intermediates. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Tolyl Group: The tolyloxy-ethyl group is introduced via nucleophilic substitution reactions, where the benzimidazole derivative reacts with tolyloxy-ethyl halides in the presence of a base such as potassium carbonate.

    Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various halides or nucleophiles; reactions are conducted in the presence of bases or acids to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted benzimidazole compounds.

Scientific Research Applications

1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of catalysts and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine can be compared with other similar compounds, such as:

    1-(2-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: This compound shares a similar benzimidazole core but differs in the substituents attached to the core structure.

    7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione: Another related compound with an indole core instead of a benzimidazole core, highlighting the structural diversity within this class of compounds.

Properties

IUPAC Name

1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-12-5-4-6-13(11-12)20-10-9-19-15-8-3-2-7-14(15)18-16(19)17/h2-8,11H,9-10H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEGUZYVVVHEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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